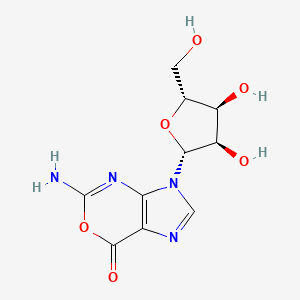

Oxanosine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La oxanosina se puede sintetizar a través de varias rutas químicas. Un método común implica la reacción de la 2′-desoxiguanosina con ácido nitroso, lo que da como resultado la formación de 2′-desoxioxanosina . Otro método implica el uso de derivados de 4-aminoimidazol o inosina como materiales de partida . La ruta sintética generalmente incluye pasos como la protección de grupos hidroxilo, la formación de intermediarios y los pasos de desprotección .

Métodos de Producción Industrial

La producción industrial de oxanosina implica el cultivo de un microorganismo productor de oxanosina del género Streptomyces, preferiblemente Streptomyces capreolus MG265-CF3 . El microorganismo se cultiva en un medio adecuado, y la oxanosina se acumula en el caldo de cultivo. El compuesto se extrae y purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones

La oxanosina se somete a diversas reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución . Por ejemplo, se puede oxidar para formar oxanosina-5′-monofosfato, que es un potente inhibidor de la inosina monofosfato deshidrogenasa .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de la oxanosina incluyen ácido nitroso, tiocarbonildiimidazol y fosfito de trimetilo . Las condiciones de reacción a menudo implican temperaturas específicas, niveles de pH y solventes para lograr los productos deseados .

Productos Principales Formados

Los productos principales formados a partir de las reacciones de la oxanosina incluyen 2′-desoxioxanosina, oxanosina-5′-monofosfato y varios derivados con potenciales actividades antivirales y antitumorales .

Aplicaciones Científicas De Investigación

Antineoplastic Properties

Oxanosine has been studied for its potential as an antineoplastic agent. Research indicates that it inhibits the growth of several cancer cell lines, including leukemia L12100 cells. The compound demonstrates a stronger cytotoxic effect on tumor cells compared to healthy cells, suggesting its selective action against malignant cells .

Case Study: Inhibition of Tumor Cell Growth

- Cell Lines Used: Leukemia L12100

- Findings: Significant inhibition of cell growth and nucleic acid synthesis.

- Mechanism: Induction of apoptosis in cancer cells while sparing normal cells .

Molecular Biology Applications

In molecular biology, this compound serves as a nucleotide analog that can be incorporated into DNA. Its incorporation can lead to mutations, which are critical for understanding DNA replication and repair mechanisms.

Key Findings:

- This compound can substitute for deoxyguanosine during DNA synthesis, potentially resulting in G/C to A/T transitions .

- It has been shown to form stable base pairs with adenine, thymine, cytosine, and itself, indicating its versatility in DNA contexts .

| Base Pair Interaction | Efficiency |

|---|---|

| A/O (Adenine/Oxanosine) | Similar to natural pairs |

| T/O (Thymine/Oxanosine) | Similar to natural pairs |

| C/O (Cytosine/Oxanosine) | Similar to natural pairs |

| G/O (Guanine/Oxanosine) | Similar to natural pairs |

Genotoxicity and Mutagenicity

The mutagenic properties of this compound are significant for genetic research. It has been observed that this compound-containing DNA is cleaved by endonuclease V, which recognizes the modified bases and introduces breaks in the DNA strand. This property is essential for studying the effects of DNA damage and repair mechanisms.

Research Insights:

- The cleavage efficiency of this compound-containing DNA is approximately six-fold less than that of inosine-containing DNA .

- The presence of metal ions such as magnesium enhances the cleavage activity on this compound-modified DNA .

Antibiotic Properties

This compound also exhibits antibiotic activity, making it relevant in the field of microbiology. Its ability to inhibit bacterial growth adds another layer to its potential applications in therapeutic settings.

Antibiotic Efficacy:

- Effective against various bacterial strains.

- Potential use in developing new antibiotics or adjuvants for existing treatments.

Mecanismo De Acción

La oxanosina ejerce sus efectos al inhibir la síntesis de ácidos nucleicos y el crecimiento celular . Inhibe específicamente la enzima inosina monofosfato deshidrogenasa, que participa en la síntesis de nucleótidos de guanina . Esta inhibición conduce a una disminución de los niveles de nucleótidos de guanina, lo que afecta la síntesis de ADN y ARN .

Comparación Con Compuestos Similares

La oxanosina es única en comparación con otros análogos de nucleósidos debido a su amplio espectro de actividades biológicas. Los compuestos similares incluyen:

La singularidad de la oxanosina radica en su capacidad para inhibir una amplia gama de procesos biológicos, lo que la convierte en un compuesto valioso para la investigación científica y el desarrollo farmacéutico .

Actividad Biológica

Oxanosine, a compound derived from Streptomyces capreolus, has garnered attention for its diverse biological activities, particularly in the realms of mutagenicity, cytotoxicity, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cancer cells, its mechanism of action, and its mutagenic properties.

Overview of this compound

This compound is recognized as an antibiotic and has shown significant antitumor activity. Its structure is characterized by an oxygen substitution at the nitrogen position, resulting in unique chemical properties that influence its interaction with DNA and cellular mechanisms. The compound has been studied extensively for its ability to inhibit nucleic acid synthesis and promote cell death in tumor cells.

Biological Activities

1. Antitumor Properties

This compound exhibits cytotoxic effects primarily against tumor cells. Early studies indicated that it inhibits the growth of leukemia L12100 cell lines and other tumoral cells infected with mutant Rous sarcoma virus. Notably, this compound's cytotoxicity is more pronounced in cancerous cells than in healthy ones, suggesting its potential as an antineoplastic agent .

- Mechanism of Action : The exact mechanisms underlying this compound's antitumor effects remain unclear. However, it is hypothesized that these effects may be due to:

2. Mutagenicity

Research indicates that this compound can induce mutations within DNA. It acts as a substrate for DNA polymerases, allowing for incorporation into DNA strands where it can cause transitions from G/C base pairs to A/T pairs .

- Cleavage Activity : Endonuclease V has been shown to cleave this compound-containing DNA at specific sites, indicating that the presence of this compound can lead to structural alterations in the DNA molecule .

Case Studies

Case Study 1: Inhibition of Tumor Cell Growth

In a controlled laboratory setting, this compound was administered to various cancer cell lines, including HeLa cells. The results demonstrated a significant reduction in cell viability when exposed to this compound compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent against cervical cancer .

Case Study 2: Mutagenic Effects in Mammalian Systems

A study utilizing Aag knockout mice revealed that oxanine (a derivative of this compound) exhibited notable ODG (oxanine DNA glycosylase) activity across various tissues. This study underscored the mutagenic potential of oxanine when incorporated into mammalian DNA, suggesting implications for genetic stability and cancer risk .

Data Tables

Propiedades

IUPAC Name |

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVUOVPUCZNICU-ZIYNGMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(OC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80394-72-5 | |

| Record name | Oxanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80394-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Oxanosine functions as a competitive inhibitor of certain key enzymes involved in nucleotide metabolism. [] For instance, it demonstrates competitive inhibition against guanosine monophosphate synthetase (GMP synthetase), hindering the biosynthesis of guanine nucleotides. [] Additionally, this compound exhibits potent, reversible, and competitive inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH). []

A: IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides. [] By inhibiting IMPDH, this compound disrupts the delicate balance of nucleotide pools within cells. This disruption can lead to a reduction in DNA and RNA synthesis and can impact cellular processes that rely heavily on guanine nucleotides, such as cell signaling and energy metabolism.

A: Research indicates that this compound demonstrates increased potency against cells expressing the activated ras oncogene. [, , ] This selectivity suggests a potential therapeutic window for targeting cancer cells harboring ras mutations while minimizing off-target effects on healthy cells.

ANone: The molecular formula of this compound is C10H11N5O6, and its molecular weight is 297.22 g/mol.

A: Researchers rely on a combination of spectroscopic methods for structural elucidation of this compound. These methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. For instance, 13C NMR spectroscopy, coupled with mass spectrometry, has been instrumental in deciphering the mechanism of this compound formation. []

ANone: Further investigation is required to determine the stability profile of this compound under varying pH conditions.

A: this compound monophosphate (OxMP) acts as a covalent inhibitor of IMPDH. [] OxMP forms a unique ring-opened covalent adduct with the cysteine residue within the active site of IMPDH. Interestingly, this covalent adduct, termed E-OxMP, doesn't undergo hydrolysis as would be expected in the typical catalytic cycle. Instead, E-OxMP prefers to recyclize back to OxMP, thereby effectively trapping the enzyme in an inactive state. []

A: Yes, theoretical calculations, including high-level ab initio, density functional theory (DFT), self-consistent reaction field (SCRF) methods, molecular dynamics simulations, and thermodynamic integration calculations, have been applied to investigate the mutagenic properties of this compound. [] These studies have shed light on the tautomeric forms of this compound, its binding affinities to DNA bases, and its potential to induce mutations.

A: Modifications to the sugar moiety of this compound have been explored to assess their impact on anti-HIV activity. [] This involved synthesizing a series of sugar-modified derivatives of this compound and its carbocyclic analogs. [] The results suggest that specific alterations to the sugar component can influence the compound's antiviral properties.

A: The 2′-hydroxyl group of this compound appears to be essential for its potent inhibition of IMPDH. Studies with 2'-deoxythis compound, which lacks the 2′-hydroxyl group, reveal a significantly reduced inhibitory activity against IMPDH compared to this compound. []

ANone: Additional research is needed to ascertain the stability profile of this compound across a range of pH values.

A: While the provided abstracts don't delve into specific pharmacokinetic studies, they do mention that this compound has been evaluated in mouse models. [, , ] These studies likely involved assessing the compound's in vivo activity and potential efficacy in preclinical settings.

A: this compound has shown promising results in preclinical studies using rat kidney cells transformed with a temperature-sensitive K-ras gene. [] Treatment with this compound led to a reversion of the transformed morphology towards a more normal phenotype. []

A: In K-ras-transformed rat kidney cells, this compound not only reverts the transformed morphology but also restores the cellular content of fibronectin to levels comparable to those observed in normal cells. [] This suggests that this compound might counteract some of the phenotypic changes associated with ras oncogene activation.

A: A combination of liquid chromatography (LC) coupled with mass spectrometry (MS) and 13C NMR spectroscopy has been instrumental in elucidating the mechanism of this compound formation. [] These methods allow researchers to identify and quantify this compound and its potential intermediates in complex biological samples.

A: this compound was first isolated in 1981 from the culture filtrate of the actinomycete Streptomyces capreolus. [] It was initially recognized for its weak antibacterial activity, particularly against Escherichia coli. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.